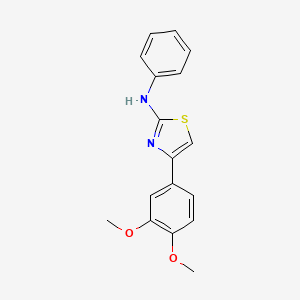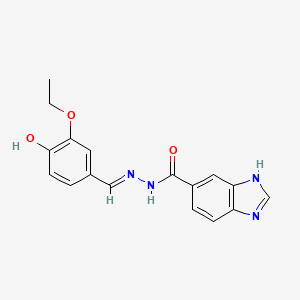
N'-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 3,4,5-trimethoxybenzylidene moiety imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide can be synthesized through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-furohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds with the elimination of water, forming the desired hydrazone product .
Industrial Production Methods
While specific industrial production methods for N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide involves its interaction with specific molecular targets. In biological systems, it can induce apoptosis by activating death receptors and mitochondrial pathways. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: This compound shares the 3,4,5-trimethoxybenzylidene moiety but differs in the hydrazide component.
N-(3,4,5-Trimethoxybenzylidene)isonicotinohydrazide: Similar in structure but contains an isonicotinohydrazide group.
Uniqueness
N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide is unique due to the presence of the furohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C15H16N2O5 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)9-16-17-15(18)11-5-4-6-22-11/h4-9H,1-3H3,(H,17,18)/b16-9+ |
Clave InChI |
UGAKHFMJBNRTLP-CXUHLZMHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CO2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978890.png)

![N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978901.png)
![Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978902.png)
![Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11978931.png)
![2-methylpropyl (2E)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978944.png)
![4-methyl-N-((Z)-2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11978951.png)


![Diisobutyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978959.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978973.png)


